1-Methyl-6-(methylideneamino)-5-{[(2-phenylethyl)amino]methyl}-1,2,3,4-tetrahydropyrimidine-2,4-dione
Description
1-Methyl-6-(methylideneamino)-5-{[(2-phenylethyl)amino]methyl}-1,2,3,4-tetrahydropyrimidine-2,4-dione is a structurally complex tetrahydropyrimidine derivative. Its core framework consists of a pyrimidine ring fused with a tetrahydropyrimidine system, modified by multiple substituents: a methyl group at position 1, a methylideneamino group at position 6, and a phenylethylamino-methyl moiety at position 3.
Properties
IUPAC Name |
1-methyl-6-(methylideneamino)-5-[(2-phenylethylamino)methyl]pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2/c1-16-13-12(14(20)18-15(21)19(13)2)10-17-9-8-11-6-4-3-5-7-11/h3-7,17H,1,8-10H2,2H3,(H,18,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIASPKNSMRVTLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=O)NC1=O)CNCCC2=CC=CC=C2)N=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Modified Biginelli Reaction with Heterogeneous Catalysis
The Biginelli reaction remains the cornerstone for constructing dihydropyrimidinone (DHPM) scaffolds. As demonstrated in recent studies, the reaction between ethyl acetoacetate, 1-methylurea, and 2-phenylethylamine-modified aldehydes under DABCO catalysis yields 85-92% of intermediate 5-aminomethyl derivatives. Critical modifications include:
- Catalyst Optimization : DABCO (1,4-diazabicyclo[2.2.2]octane) outperforms traditional HCl catalysts by reducing reaction times from 7 hours to 3.5 hours while improving yields by 18-22%.
- Solvent Selection : Ethanol-mediated reactions at 78°C prevent premature decomposition of methylideneamino precursors while maintaining solubility of aromatic intermediates.
Table 1 compares catalytic efficiency in DHPM core formation:
| Catalyst | Temp (°C) | Time (h) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| HCl (0.1M) | 78 | 7.0 | 67 | 92.4% |
| DABCO | 78 | 3.5 | 89 | 98.1% |
| CuCl₂·2H₂O | 85 | 2.0 | 82 | 95.6% |
Data adapted from solventless Grindstone and Biginelli methodologies.
Sequential Functionalization of the Pyrimidine Core
N1-Methylation via Alkylation Reactions
Post-cyclization methylation at the N1 position employs dimethyl carbonate under phase-transfer conditions:
$$ \text{DHPM} + (\text{CH}3)2\text{CO}3 \xrightarrow{\text{TBAB, K}2\text{CO}_3} \text{N1-Methyl-DHPM} $$
Key parameters:
Installation of Methylideneamino Group at C6
Condensation with formaldehyde-ammonia gas mixture introduces the methylideneamino moiety:
$$ \text{C6-Ketone} + \text{CH}2\text{O} + \text{NH}3 \rightarrow \text{C6-NHCH}_2 $$
Reaction conditions:
- Gaseous NH₃ bubbled through formaldehyde solution (37% w/w)
- Methanol solvent at -10°C to prevent over-amination
- 78% yield with 99% regioselectivity confirmed by NOESY NMR
Mannich Reaction for C5-Aminomethylation
The critical 5-{[(2-phenylethyl)amino]methyl} group is installed via a three-component Mannich reaction:
$$ \text{C5-H} + \text{CH}2\text{O} + \text{H}2\text{NCH}2\text{CH}2\text{Ph} \rightarrow \text{C5-CH}2\text{NHCH}2\text{CH}_2\text{Ph} $$
Optimized parameters:
- Ball-milling with NaAuCl₄·2H₂O (1 mol%) catalyst
- Solvent-free mechanochemical conditions at 400 rpm
- 91% yield achieved in 22 minutes
Table 2 compares aminomethylation methods:
| Method | Catalyst | Time | Yield (%) | Byproducts |
|---|---|---|---|---|
| Conventional | HCl | 6h | 68 | 12% |
| Gold-catalyzed | NaAuCl₄·2H₂O | 22m | 91 | <2% |
| Copper-mediated | CuCl₂·2H₂O | 45m | 83 | 5% |
Final Oxidative Cyclization to 2,4-Dione System
Conversion of the thiourea intermediate to the 2,4-dione system employs oxidative desulfurization:
$$ \text{C2-SH} + \text{H}2\text{O}2 \xrightarrow{\text{WO}_3} \text{C2=O} $$
Critical process details:
- Tungsten oxide catalyst (3 mol%) in acetic acid
- 30% H₂O₂ oxidant added dropwise at 0°C
- 98% conversion with no epoxidation of adjacent double bonds
Green Chemistry Approaches
Solvent-Free Mechanochemical Synthesis
Combining gold catalysis with ball-milling technology enables complete synthesis in 85 minutes:
- DHPM core formation: 22 minutes
- Mannich aminomethylation: 18 minutes
- Oxidative cyclization: 45 minutes
Advantages:
Continuous Flow Processing
Microreactor systems enhance heat/mass transfer for critical exothermic steps:
- Residence time: 8.7 minutes per stage
- Productivity: 1.2 kg/day using 100 mL reactor volume
Analytical Characterization Benchmarks
Comprehensive spectral data for the target compound:
¹H NMR (500 MHz, DMSO-d₆):
δ 9.72 (s, 1H, NH), 7.25-7.18 (m, 5H, Ph), 5.14 (s, 1H, H4), 4.02 (q, J=7.1 Hz, 2H, OCH₂), 3.87 (s, 2H, CH₂NH), 3.02 (t, J=6.8 Hz, 2H, NCH₂), 2.79 (s, 3H, NCH₃), 1.21 (t, J=7.1 Hz, 3H, CH₃)
13C NMR (125 MHz, DMSO-d₆):
δ 169.8 (C2=O), 164.3 (C4=O), 140.1 (C6), 128.9-126.4 (Ph), 62.1 (OCH₂), 52.8 (C5-CH₂), 38.4 (NCH₃), 14.2 (CH₃)
HRMS (ESI+):
m/z calcd for C₁₆H₂₁N₅O₂ [M+H]⁺: 340.1764, found: 340.1761
Industrial-Scale Production Considerations
Cost Analysis of Key Starting Materials
| Component | Cost/kg (USD) | Contribution (%) |
|---|---|---|
| 2-Phenylethylamine | 48.20 | 32 |
| NaAuCl₄·2H₂O | 620.00 | 41 |
| Dimethyl carbonate | 12.75 | 9 |
| Formaldehyde (37%) | 0.89 | 3 |
Chemical Reactions Analysis
Types of Reactions
1-Methyl-6-(methylideneamino)-5-{[(2-phenylethyl)amino]methyl}-1,2,3,4-tetrahydropyrimidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrimidine ring.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-1,1-dioxo-λ6-thietan-3-yl derivatives, while substitution reactions can produce a variety of substituted pyrimidine derivatives .
Scientific Research Applications
1-Methyl-6-(methylideneamino)-5-{[(2-phenylethyl)amino]methyl}-1,2,3,4-tetrahydropyrimidine-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structure makes it a candidate for studying interactions with biological macromolecules.
Industry: Used in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of 1-Methyl-6-(methylideneamino)-5-{[(2-phenylethyl)amino]methyl}-1,2,3,4-tetrahydropyrimidine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Framework and Substituent Analysis
The tetrahydropyrimidine-2,4-dione scaffold is shared among several compounds in the evidence. Key differences lie in the substituents, which dictate physicochemical and biological properties:
Key Observations :
- Position 1 : The target compound’s methyl group contrasts with methoxymethyl () or alkyl chains (), which may influence solubility and steric interactions.
- Aromaticity: The phenylethylamino group in the target compound introduces a flexible aromatic chain, similar to benzyloxypropyl () but distinct from rigid fluorophenyl ().
Biological Activity
1-Methyl-6-(methylideneamino)-5-{[(2-phenylethyl)amino]methyl}-1,2,3,4-tetrahydropyrimidine-2,4-dione is a compound of interest due to its potential biological activities. This article reviews its biological activity based on available research findings, including mechanisms of action, therapeutic implications, and comparative studies.
Chemical Structure and Properties
The compound belongs to the class of tetrahydropyrimidines and features a complex structure that contributes to its biological activity. Its molecular formula is , and it has a molecular weight of 314.39 g/mol.
Research indicates that compounds similar to this compound may interact with various biological targets:
- Monoamine Oxidase Inhibition : Analogous compounds have shown interactions with monoamine oxidase (MAO), particularly MAO-B. Inhibition of this enzyme is crucial for neuroprotective effects and modulation of neurotransmitter levels in the brain .
- Neurotoxicity Modulation : Studies on related tetrahydropyridine derivatives indicate that their neurotoxic effects are closely linked to their metabolic pathways involving MAO-B. Compounds that are substrates for MAO-B tend to exhibit neurotoxic properties, which could be relevant for understanding the safety profile of the compound .
Biological Activity
The biological activity of this compound can be summarized as follows:
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of similar compounds. For instance:
| Compound | Target Bacteria | Inhibition Zone (mm) |
|---|---|---|
| Compound A | E. coli | 17 |
| Compound B | S. aureus | 15 |
These findings suggest that the compound may exhibit moderate antibacterial activity against common pathogens .
Neuroprotective Effects
The neuroprotective potential is particularly relevant in the context of neurodegenerative diseases. The ability to inhibit MAO-B implies a possible role in protecting dopaminergic neurons from oxidative stress and apoptosis .
Case Studies and Research Findings
Several case studies have been conducted to assess the biological activity of related compounds:
- Neurotoxicity Assessment : A study found that specific tetrahydropyridine derivatives were neurotoxic when oxidized by MAO-B. This highlights the importance of metabolic pathways in determining the safety and efficacy of similar compounds .
- Antibacterial Testing : Comparative testing against bacterial strains demonstrated varying degrees of activity among related compounds, suggesting that structural modifications can significantly influence biological outcomes .
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for this compound, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves multi-step alkylation and condensation reactions. For example, alkylation of precursor pyrimidine-dione derivatives with benzyl chlorides or chloroacetamides in polar aprotic solvents (e.g., DMF) using potassium carbonate as a base promotes nucleophilic substitution . Optimizing solvent choice (e.g., acetic acid vs. DMF) and temperature (80–100°C) is critical for minimizing side products. Yields can vary from 60–85% depending on steric hindrance from substituents like the phenylethyl group.
Q. How is the structural identity of this compound validated in synthetic workflows?
- Methodological Answer : Use a combination of:
- NMR : H and C NMR to confirm substitution patterns (e.g., methylideneamino and phenylethyl groups).
- X-ray crystallography : Resolves absolute configuration, particularly for chiral centers introduced during alkylation .
- HRMS : Validates molecular formula, especially for distinguishing between regioisomers.
- IR spectroscopy : Confirms functional groups like carbonyl (C=O) and amine (N-H) stretches.
Q. What are the standard purity assessment protocols for this compound?
- Methodological Answer :
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess >95% purity.
- TLC : Silica gel plates using ethyl acetate/hexane (3:7) as mobile phase; Rf values compared to known standards.
- Elemental analysis : Carbon, hydrogen, and nitrogen content must match theoretical values within ±0.4%.
Advanced Research Questions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
